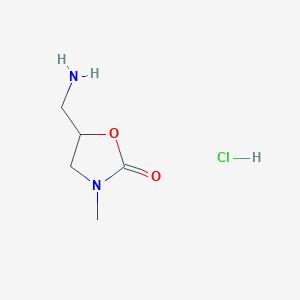

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-7-3-4(2-6)9-5(7)8;/h4H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPAVMPXAQDZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Antibiotic Development

The primary application of 5-(AAMO)-3-Me-Oxazolidin-2-one HCl is in the development of antibiotics. The oxazolidinone class is known for its ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Mechanism of Action Studies

Research has focused on understanding how this compound interacts at the molecular level with bacterial ribosomes. Studies reveal that its binding affinity can provide insights into its effectiveness and potential side effects . Understanding these interactions is crucial for optimizing its therapeutic use and minimizing adverse reactions.

Drug Interaction Studies

Investigating drug-drug interactions is essential for determining the safety profile of 5-(AAMO)-3-Me-Oxazolidin-2-one HCl when used in combination therapies. Such studies help to identify potential synergistic effects or adverse interactions with other medications .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions, which may include the use of solvents like ethanol or methanol to facilitate product formation. Modifications to the oxazolidinone structure can enhance antibacterial activity or alter pharmacokinetic properties .

Case Study 1: Efficacy Against Resistant Strains

In a comparative study involving various oxazolidinones, 5-(AAMO)-3-Me-Oxazolidin-2-one HCl demonstrated superior efficacy against resistant strains of Staphylococcus aureus. The compound's ability to inhibit protein synthesis effectively was highlighted through in vitro assays .

Case Study 2: Interaction with Ribosomal Subunits

Another study focused on the interaction between 5-(AAMO)-3-Me-Oxazolidin-2-one HCl and ribosomal RNA. The results indicated a strong binding affinity that correlates with its antibacterial action, providing a foundation for further development as an antibiotic .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or interact with proteins to modulate their activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride

- CAS Number : 1432679-93-0

- Molecular Formula : C₆H₁₁ClN₂O₂ (calculated based on structural analysis)

- Molecular Weight : ~190.62 g/mol (derived from formula)

Structural Features: This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen. The 3-methyl group and 5-aminomethyl substituent define its structural uniqueness. Oxazolidinones are pharmacologically significant, often serving as scaffolds for antibiotics (e.g., linezolid) due to their ability to inhibit bacterial protein synthesis .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis:

*Full name: 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride (CAS 130641-96-2)

Key Observations :

Substituent Variations at Position 5

The 5-aminomethyl group is conserved in many oxazolidinones, but stereochemistry and modifications alter activity:

Key Observations :

- Stereochemistry : Enantiomers (R/S) exhibit divergent binding affinities. For example, the S-configuration in linezolid analogs is essential for antibacterial efficacy .

- Aminomethyl Role: This group participates in hydrogen bonding with bacterial ribosomes, suggesting its conservation is crucial for mechanism-based activity .

Key Observations :

- Nitrofuran Derivatives: Associated with genotoxicity due to nitro group reduction to reactive intermediates .

Biological Activity

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride is a chiral compound that belongs to the oxazolidinone class of antibiotics. Its biological activity is primarily associated with its antibacterial properties, particularly against Gram-positive bacteria. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through various methods involving chiral building blocks. The oxazolidinone structure is characterized by a five-membered ring containing nitrogen and oxygen atoms, which contributes to its biological activity. The specific stereochemistry of the compound can influence its interaction with biological targets.

Oxazolidinones, including this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of functional ribosomes, thereby inhibiting bacterial growth. The compound's ability to target resistant strains makes it particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive bacteria .

Biological Activities

Antibacterial Activity:

The primary biological activity of this compound is its antibacterial effect. Studies have demonstrated its efficacy against various strains of bacteria, including:

- Staphylococcus aureus (including MRSA)

- Enterococcus faecium

In vitro studies have shown that this compound exhibits minimum inhibitory concentrations (MICs) comparable to established oxazolidinone antibiotics like linezolid .

Cytotoxicity and Selectivity:

While effective against bacteria, the compound's cytotoxicity towards mammalian cells has been assessed to ensure therapeutic safety. Research indicates that it has a favorable selectivity index, making it a promising candidate for further development in antibacterial therapies .

Case Studies and Research Findings

-

In Vitro Studies on Antibacterial Efficacy:

A study conducted on various bacterial strains revealed that this compound had significant antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against MRSA isolates . -

Combination Therapy:

Research has explored the potential of combining this oxazolidinone with other antibiotics to enhance efficacy against resistant strains. Results showed synergistic effects when used in conjunction with beta-lactams . -

Structural Modifications:

Modifications of the oxazolidinone core have been investigated to improve potency and reduce side effects. Variants with different substituents have shown enhanced activity against resistant bacterial strains while maintaining low toxicity profiles .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic routes are commonly used to prepare 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride, and how is its purity validated?

Answer:

The synthesis typically involves a two-step process:

Condensation : Reacting formaldehyde with ammonium chloride under controlled acidic conditions to form the oxazolidinone ring.

Hydrochloride formation : Acidification with HCl to stabilize the aminomethyl group as a hydrochloride salt .

Characterization :

- NMR spectroscopy (¹H and ¹³C) confirms the presence of the methyl group (δ ~1.2–1.5 ppm for CH₃) and the aminomethyl moiety (δ ~3.0–3.5 ppm for CH₂NH₂).

- Mass spectrometry (MS) verifies the molecular ion peak at m/z 192.64 (calculated for C₆H₁₁ClN₂O₂).

- HPLC with UV detection (λ = 210–220 nm) assesses purity (>95% typically required for research use) .

Advanced: How do steric and electronic effects of the 3-methyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The 3-methyl group introduces steric hindrance, reducing accessibility to the oxazolidinone ring’s carbonyl carbon. This slows nucleophilic attack (e.g., by amines or alcohols) but enhances regioselectivity in multi-step syntheses.

- Electronic effects : Methyl’s electron-donating nature increases electron density at the carbonyl oxygen, stabilizing intermediates in ring-opening reactions.

- Comparative studies : Replacing the methyl group with cyclopropyl ( ) or benzodioxolyl () alters reaction kinetics and product distributions, as shown in kinetic studies using UV-Vis monitoring .

Basic: What safety protocols are critical when handling this compound in aqueous solutions?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- GHS classifications : H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

Advanced: How can contradictions in reported antimicrobial activity data against Gram-negative bacteria be resolved?

Answer:

Discrepancies may arise from:

- Strain variability : Use standardized strains (e.g., E. coli ATCC 25922) and broth microdilution assays (CLSI guidelines).

- Solubility limitations : Pre-dissolve the compound in DMSO (≤1% v/v) to ensure bioavailability.

- Synergistic effects : Test in combination with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to differentiate intrinsic vs. acquired resistance .

Advanced: What computational methods are used to predict the compound’s binding affinity to bacterial ribosomes?

Answer:

- Molecular docking : Employ software like AutoDock Vina to model interactions with the 50S ribosomal subunit (target of oxazolidinone antibiotics).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the aminomethyl group and 23S rRNA (U2585, A2451).

- Free energy calculations : Use MM-PBSA to quantify binding energy differences caused by 3-methyl substitution vs. linezolid .

Basic: Which spectroscopic techniques differentiate this compound from its 4-aminomethyl structural isomer?

Answer:

- ¹³C NMR : The 3-methyl group in the target compound produces a distinct quaternary carbon signal (δ ~75–80 ppm) vs. a tertiary carbon in the 4-isomer.

- IR spectroscopy : The oxazolidinone carbonyl stretch (~1750 cm⁻¹) remains consistent, but NH₂ bending modes differ due to positional effects on hydrogen bonding .

Advanced: How does the hydrochloride salt form impact crystallinity and solubility in polar solvents?

Answer:

- Crystallinity : X-ray diffraction (SCXRD) reveals ionic interactions between the protonated amine and Cl⁻, forming a monoclinic lattice (P2₁/c space group).

- Solubility : The salt increases water solubility (~50 mg/mL at 25°C) compared to the free base (<5 mg/mL). Solubility in DMSO remains high (>200 mg/mL), critical for in vitro assays .

Advanced: What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.